molecular formula C14H18BBrO2 B578387 (E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1242770-51-9

(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B578387
CAS RN: 1242770-51-9
M. Wt: 309.01
InChI Key: KOKMZNDSHKZFHO-MDZDMXLPSA-N
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Description

(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Bromostyrene, is a boronic acid derivative that is widely used in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including arylation, alkylation, and addition reactions. 4-Bromostyrene is also used as a catalyst in the synthesis of polymers, pharmaceuticals, and other organic compounds.

Scientific Research Applications

  • It has been used in the synthesis of novel boron-containing stilbene derivatives, which are potential intermediates for synthesizing conjugated polyene materials for LCD technology and potential therapeutics for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

  • The compound is involved in the creation of deeply colored polymers, which are soluble in common organic solvents and have potential applications in material science (Welterlich, Charov, & Tieke, 2012).

  • It has been used to create enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, crucial for applications in fluorescence imaging and material science (Fischer, Baier, & Mecking, 2013).

  • Boron-containing stilbene derivatives synthesized using this compound have shown potential as novel lipogenic inhibitors, potentially leading to new lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).

  • It serves as a building block in the selective synthesis of (E)-buta-1,3-dienes, which have broad applications in organic synthesis and material science (Szudkowska‐Fratczak, Ryba, Franczyk, Walkowiak, Kubicki, & Pawluć, 2014).

  • The compound is a key player in the synthesis of boronate-based fluorescence probes for detecting hydrogen peroxide, important in biochemical and medical research (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

  • Its derivatives are used in the preparation of propargylation reagents, significant in pharmaceutical synthesis and organic chemistry (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).

  • The compound facilitates the generation of enol borates, which add to aldehydes in a stereoconvergent reaction leading to syn-aldols, applicable in organic and pharmaceutical chemistry (Hoffmann, Ditrich, & Fröch, 1987).

  • It is instrumental in the development of silicon-based drugs and odorants, as demonstrated in the synthesis of the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).

  • Electrochemical analyses of its derivatives reveal their potential in electrochemical applications, specifically in oxidation reactions and anodic substitution (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).

properties

IUPAC Name

2-[(E)-2-(4-bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKMZNDSHKZFHO-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147892
Record name 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1242770-51-9
Record name 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242770-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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